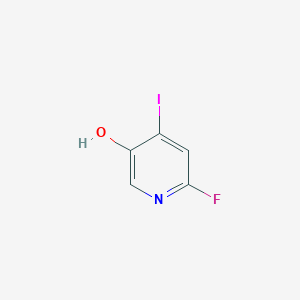
5-bromo-1,2-thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-1,2-thiazole-3-carboxamide is a compound that belongs to the group of azole heterocycles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-bromo-1,2-thiazole-3-carboxamide can be achieved through a two-step process involving the bromination of 1,2-thiazole-3-carboxamide followed by the reaction with sodium bromide.", "Starting Materials": [ "1,2-thiazole-3-carboxamide", "Bromine", "Sodium hydroxide", "Sodium bromide", "Acetone", "Water" ], "Reaction": [ "Step 1: Bromination of 1,2-thiazole-3-carboxamide", "1. Dissolve 1,2-thiazole-3-carboxamide (1.0 g) in acetone (10 mL) in a round-bottom flask.", "2. Add bromine (1.2 mL) dropwise to the reaction mixture with constant stirring at room temperature.", "3. After the addition of bromine, stir the reaction mixture for an additional 30 minutes.", "4. Quench the reaction by adding water (10 mL) to the reaction mixture.", "5. Extract the product with dichloromethane (3 x 10 mL).", "6. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 2: Reaction with sodium bromide", "1. Dissolve the crude product obtained from step 1 in water (10 mL).", "2. Add sodium hydroxide (0.5 g) to the reaction mixture and stir until dissolved.", "3. Add sodium bromide (1.0 g) to the reaction mixture and stir for 1 hour at room temperature.", "4. Acidify the reaction mixture with hydrochloric acid (1 M) until pH 2-3 is reached.", "5. Extract the product with dichloromethane (3 x 10 mL).", "6. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product, 5-bromo-1,2-thiazole-3-carboxamide." ] } | |
CAS-Nummer |
4576-86-7 |
Produktname |
5-bromo-1,2-thiazole-3-carboxamide |
Molekularformel |
C4H3BrN2OS |
Molekulargewicht |
207 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



